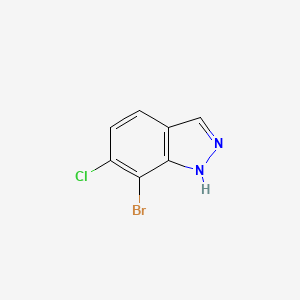7-Bromo-6-chloro-1H-indazole
CAS No.: 1427361-92-9
Cat. No.: VC4301853
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427361-92-9 |
|---|---|
| Molecular Formula | C7H4BrClN2 |
| Molecular Weight | 231.48 |
| IUPAC Name | 7-bromo-6-chloro-1H-indazole |
| Standard InChI | InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |
| Standard InChI Key | CEFVPAPRHAPOLM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=NN2)Br)Cl |
Introduction
Synthesis and Production
Regioselective Halogenation Strategies
The synthesis of 7-bromo-6-chloro-1H-indazole typically begins with halogenation of indazole precursors. A scalable two-step approach starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine . This method yields the target compound in 38–45% isolated yield without requiring column chromatography, making it economically viable for industrial production .
Table 1: Key Synthetic Routes and Yields
| Starting Material | Reaction Steps | Yield (%) | Scale Demonstrated |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile | Bromination, hydrazine cyclization | 38–45 | 100-gram batches |
| Halogenated anilines | Palladium/copper catalysis | 76–81 | Laboratory scale |
Industrial processes employ continuous flow reactors to optimize halogenation conditions, ensuring consistent purity and efficiency. Automated systems mitigate risks associated with handling hazardous reagents like bromine and chlorine.
Chemical Properties and Reactivity
Structural and Spectroscopic Features
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction (SCXRD) . The -NMR spectrum reveals distinct proton environments, with aromatic protons resonating between 7.2–8.1 ppm, while -NMR confirms carbon assignments adjacent to halogens .
Reactivity Profiles
7-Bromo-6-chloro-1H-indazole participates in diverse reactions:
-
Nucleophilic substitution: Bromine and chlorine atoms are replaced by amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).
-
Cross-coupling reactions: Suzuki-Miyaura couplings with boronic acids yield biaryl derivatives for pharmaceutical applications.
-
Cyclization: Forms fused heterocycles under palladium catalysis, expanding its utility in organic synthesis.
Biological Activity
Antimicrobial Mechanisms
The compound inhibits lactoperoxidase (LPO), a key enzyme in microbial defense systems, with a competitive inhibition constant () of 31.97 mM . This activity surpasses other indazole derivatives, such as 6-bromo-1H-indazole ( mM), highlighting its potential as an antimicrobial agent .
Table 2: Inhibition Constants of Indazole Derivatives on LPO
| Compound | (mM) | Inhibition Type |
|---|---|---|
| 7-Bromo-6-chloro-1H-indazole | 31.97 | Competitive |
| 6-Bromo-1H-indazole | 252.78 | Noncompetitive |
| 4-Chloro-1H-indazole | 24.45 | Competitive |
Applications in Drug Development
Agrochemical Synthesis
The compound’s reactivity facilitates the production of herbicides and fungicides. Chlorine and bromine substituents improve stability and bioactivity in crop protection agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume